molecular formula C13H11NO2S3 B1460469 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid CAS No. 2096311-78-1

4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid

Cat. No.: B1460469
CAS No.: 2096311-78-1
M. Wt: 309.4 g/mol
InChI Key: OOVBIWBSQWVWPI-UHFFFAOYSA-N
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Description

4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2S3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with various enzymes and proteins, including JAK3 and NPM1-ALK, by binding to their active sites and inhibiting their activity . This inhibition can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinases can lead to the suppression of oncogenic signaling pathways, thereby reducing cell proliferation and inducing apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are crucial for its biological activity. The compound’s distribution can affect its efficacy and toxicity profiles .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its activity by ensuring it reaches its intended targets within the cell .

Properties

IUPAC Name

4,4-dimethyl-1-sulfanylidene-5H-dithiolo[3,4-c]quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S3/c1-13(2)10-8(12(17)19-18-10)6-4-3-5-7(11(15)16)9(6)14-13/h3-5,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBIWBSQWVWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)C(=O)O)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid
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4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid
Reactant of Route 3
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid
Reactant of Route 4
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid
Reactant of Route 5
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Reactant of Route 5
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid
Reactant of Route 6
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.